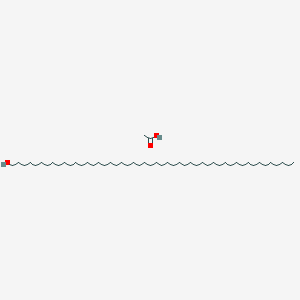

Acetic acid;pentacontan-1-ol

Description

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid widely utilized in industrial and biological systems. It is a key component of vinegar (4–8% aqueous solution) and is produced via microbial fermentation or methanol carbonylation processes . Industrially, it serves as a precursor for polymers, solvents (e.g., vinyl acetate), and pharmaceuticals. Its metabolic role in bacteria, such as Acetobacter pasteurianus, involves ethanol oxidation via pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH), a critical enzyme for acetic acid biosynthesis .

Pentacontan-1-ol (C₅₀H₁₀₁OH)

Pentacontan-1-ol is a saturated 50-carbon fatty alcohol. Long-chain alcohols like pentacontan-1-ol are typically hydrophobic, with applications in surfactants, lubricants, and cosmetic formulations. Their physicochemical properties, such as high melting points and low solubility, correlate with increasing chain length . While specific studies on pentacontan-1-ol are scarce, homologous alcohols (e.g., heptadecan-1-ol, heptacosan-1-ol) provide insights into its behavior .

Properties

CAS No. |

112515-71-6 |

|---|---|

Molecular Formula |

C52H106O3 |

Molecular Weight |

779.4 g/mol |

IUPAC Name |

acetic acid;pentacontan-1-ol |

InChI |

InChI=1S/C50H102O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51;1-2(3)4/h51H,2-50H2,1H3;1H3,(H,3,4) |

InChI Key |

TXYPHKRWCXVAKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Acetic acid; pentacontan-1-ol has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study esterification and other reactions.

Biology: Investigated for its potential effects on cell membranes due to the long hydrophobic chain of pentacontan-1-ol.

Medicine: Explored for its antimicrobial properties, leveraging the acetic acid component.

Industry: Utilized in the production of specialty chemicals and as a surfactant in formulations.

Mechanism of Action

The mechanism of action of acetic acid; pentacontan-1-ol involves interactions at the molecular level:

Acetic Acid Component: Acts as a weak acid, donating protons in reactions and disrupting microbial cell walls.

Pentacontan-1-ol Component: The long hydrophobic chain can insert into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Chemical Reactions Analysis

Esterification

Acetic acid; pentacontan-1-ol is synthesized through the esterification of acetic acid and pentacontan-1-ol, typically using an acid catalyst such as sulfuric acid and heating to facilitate the creation of the ester bond.

Oxidation

Pentacontan-1-ol, a component of acetic acid; pentacontan-1-ol, can undergo oxidation to form pentacontanoic acid. Potassium permanganate (

) is a potential oxidizing agent for this reaction.

Reactions of Acetic Acid

Acetic acid can undergo aldol addition to non-enolizable aldehydes in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a trialkylamine base . This reaction uses acetic acid directly as an enolate precursor to produce versatile carboxylic acid products .

The reaction mechanism involves the following steps :

-

Reaction of trialkylamine base with acetic acid and TMSOTf to form TMSOAc in situ.

-

Activation of the silyl ester towards deprotonation by a second equivalent of TMSOTf, facilitated by a second equivalent of trialkylamine, leading to the bis-silyl ketene acetal.

-

Catalyzed Mukaiyama aldol addition of the bis-silyl ketene acetal to the aldehyde by residual TMSOTf.

Hydrodeoxygenation of Acetic Acid

Acetic acid can undergo hydrodeoxygenation in the presence of catalysts such as Pt or Pt-Mo . Density functional theory calculations show that surface acetate is not a major reaction intermediate on both Pt and Pt-Mo, and C-OH bond splitting with the formation of acetyl is the first reaction step in hydrodeoxygenation .

On Pt-Mo, the activity of acetyl is different. Unlike on pure Pt, the reaction of C-O bond splitting becomes exothermic with a lower activation energy on Pt-Mo, and the reaction of C-C bond splitting, in contrast, becomes endothermic with a higher activation energy, explaining the experimentally observed higher activities and selectivities of Pt-Mo .

Additional Reactions

Acetic acid; pentacontan-1-ol can undergo reactions such as reduction and interactions at the molecular level, potentially useful in applications involving membrane interactions or antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.